

Comparative Neuroprotective Efficacy: Notoginsenoside T5 vs. Ginsenoside Rg1

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Compound of Interest

Compound Name: Notoginsenoside T5

Cat. No.: B13412758

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A comprehensive analysis of the existing experimental data reveals a significant disparity in the available research on the neuroprotective effects of **Notoginsenoside T5** compared to the extensively studied Ginsenoside Rg1. While Ginsenoside Rg1 has been the subject of numerous in vitro and in vivo studies elucidating its mechanisms of action, data specifically on **Notoginsenoside T5** is scarce, precluding a direct and detailed comparative guide at this time. This report will summarize the robust evidence for Ginsenoside Rg1's neuroprotective efficacy and present the limited available information on Panax Notoginseng Saponins (PNS), the group of compounds to which **Notoginsenoside T5** belongs.

Ginsenoside Rg1: A Multifaceted Neuroprotective Agent

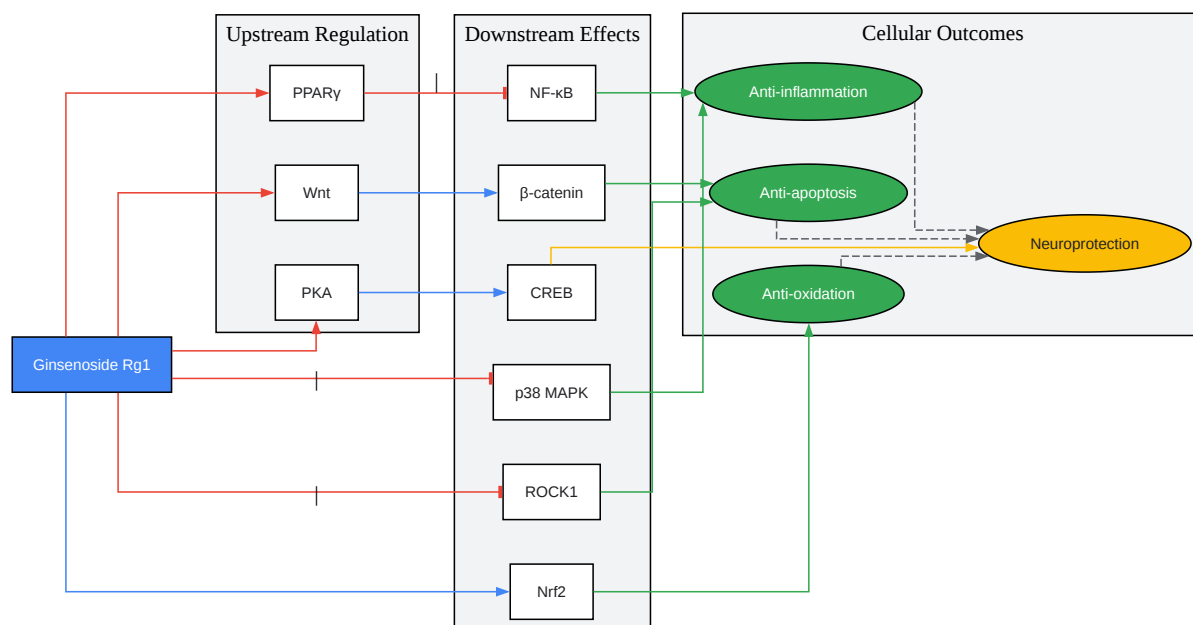
Ginsenoside Rg1, a major active component of Panax ginseng, has demonstrated significant neuroprotective properties across a wide range of experimental models of neurological disorders. Its mechanisms of action are multifaceted, primarily revolving around anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.

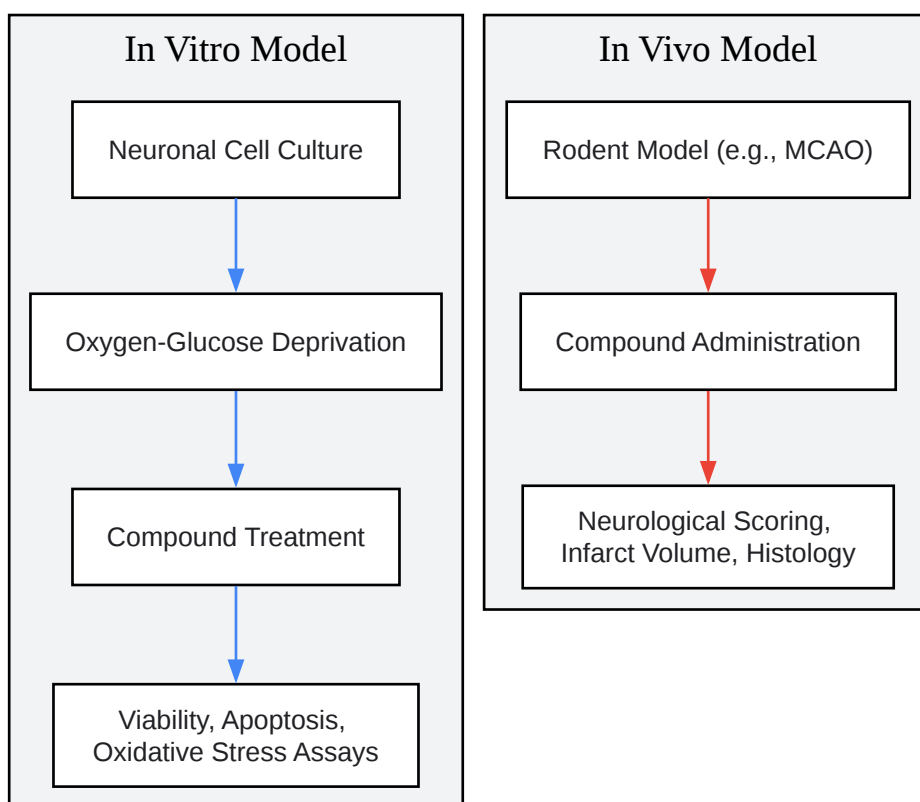
Summary of Preclinical Data for Ginsenoside Rg1

Experimental Model	Key Findings	Reported Efficacy	Mechanisms of Action
In Vitro			
Oxygen-glucose deprivation (OGD) in cortical neurons	Increased cell viability, reduced apoptosis	Concentration-dependent protection	Activation of PPAR γ signaling[1]
MPP+ induced toxicity in PC12 cells	Increased cell viability, decreased apoptosis	Dose-dependent neuroprotection	Activation of Wnt/ β -catenin pathway[2]
H2O2-induced oxidative stress in PC12 cells	Reduced apoptosis and cytoskeletal damage	Inhibition of caspase-3/ROCK1/MLC pathway[3][4]	Regulation of myosin IIA-actin interaction[3][4]
A β (1-42) induced toxicity in SH-SY5Y cells	Increased cell viability, reduced oxidative stress	Upregulation of autophagy	Modulation of LC3II, Beclin-1, and p62 levels[5]
In Vivo			
Middle cerebral artery occlusion (MCAO) in rats	Reduced infarct volume, improved neurological function	Dose-dependent improvement in neurological scores	Downregulation of aquaporin 4, anti-inflammatory effects[6][7]
MPTP-induced Parkinson's disease in mice	Ameliorated behavioral deficits, reduced dopaminergic cell loss	Dose-dependent neuroprotection	Activation of Wnt/ β -catenin signaling[2]
Chronic unpredictable mild stress (CUMS) in rats	Alleviated depressive-like behaviors	Suppression of glial activation and neuronal apoptosis	Inhibition of p38 MAPK and NF- κ B activation[8]
A β 42-induced Alzheimer's disease in mice	Improved spatial learning and memory	Reduction of cerebral A β levels	Enhancement of PKA/CREB signaling pathway[9]

Key Signaling Pathways Modulated by Ginsenoside Rg1

Ginsenoside Rg1 exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways.





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